

An In-depth Technical Guide to 5-Bromo-2-isopropylpyridine

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Compound of Interest

Compound Name: **5-Bromo-2-isopropylpyridine**

Cat. No.: **B1286660**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **5-Bromo-2-isopropylpyridine**, a key intermediate in the development of novel therapeutics. This document is intended for an audience with a technical background in organic chemistry and drug development.

Core Properties of 5-Bromo-2-isopropylpyridine

5-Bromo-2-isopropylpyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its molecular structure, featuring a bromine atom at the 5-position and an isopropyl group at the 2-position, offers multiple sites for synthetic modification, making it a valuable precursor for the synthesis of complex molecular architectures.

Physicochemical Data

The key quantitative properties of **5-Bromo-2-isopropylpyridine** are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to a lack of published experimental data.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	--INVALID-LINK--[1]
Molecular Weight	200.08 g/mol	--INVALID-LINK--[1]
CAS Number	1159820-58-2	--INVALID-LINK--[1]
Physical Form	Solid or semi-solid	--INVALID-LINK--[2]
Boiling Point	Predicted: 228.3 ± 20.0 °C	--INVALID-LINK--[3]
Density	Predicted: 1.383 ± 0.06 g/cm ³	--INVALID-LINK--[3]
Storage Conditions	Inert atmosphere, room temperature	--INVALID-LINK--[2]

Synthesis of 5-Bromo-2-isopropylpyridine

While a specific, peer-reviewed synthesis protocol for **5-Bromo-2-isopropylpyridine** is not readily available in the literature, a plausible and effective method can be adapted from the established synthesis of homologous 5-bromo-2-alkylpyridines. The following protocol is based on the bromination of 2-alkylpyridines.

Experimental Protocol: Synthesis via Bromination

This procedure describes the direct bromination of 2-isopropylpyridine.

Materials:

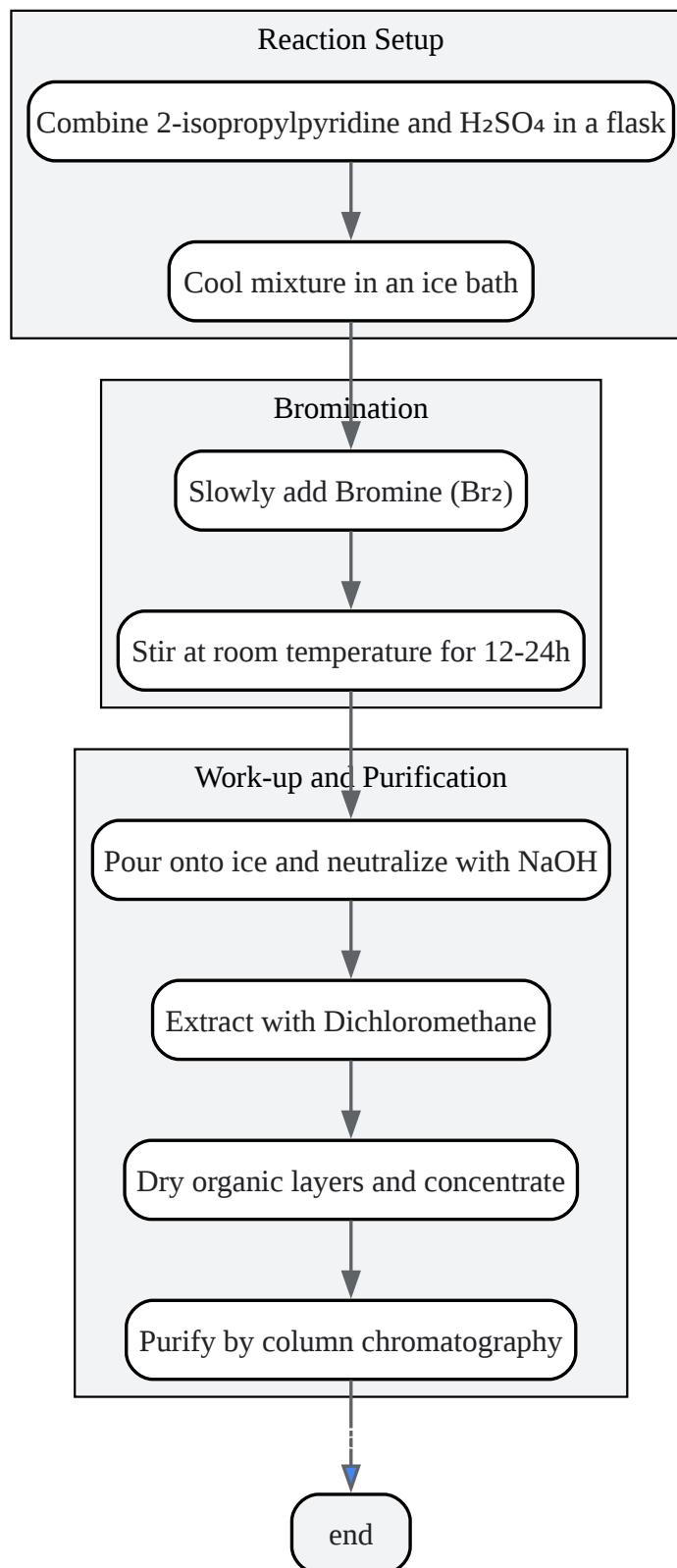
- 2-isopropylpyridine
- Bromine (Br₂)
- Sulfuric acid (H₂SO₄), concentrated
- Sodium hydroxide (NaOH), aqueous solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-isopropylpyridine and concentrated sulfuric acid. Cool the mixture in an ice bath.
- **Bromination:** Slowly add bromine from the dropping funnel to the cooled, stirring mixture. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- **Work-up:** Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure **5-Bromo-2-isopropylpyridine**.



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Caption: Workflow for the synthesis of **5-Bromo-2-isopropylpyridine**.

Applications in Drug Development: The Suzuki-Miyaura Coupling Reaction

5-Bromo-2-isopropylpyridine is a valuable intermediate for creating carbon-carbon bonds in the synthesis of more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, particularly in drug discovery for the synthesis of biaryl and heteroaryl compounds.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Bromo-2-isopropylpyridine** with a generic arylboronic acid.

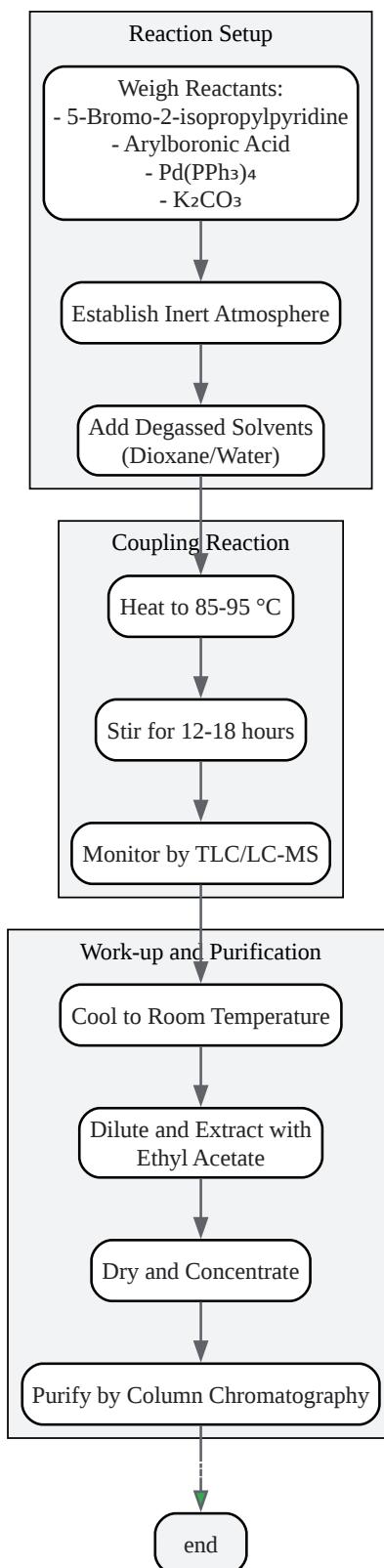
Materials:

- **5-Bromo-2-isopropylpyridine**
- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (5 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)
- 1,4-Dioxane
- Water
- Schlenk flask
- Magnetic stirrer
- Inert gas supply (Argon or Nitrogen)
- Heating mantle or oil bath

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a Schlenk flask, combine **5-Bromo-2-isopropylpyridine** (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
- Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
- Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-isopropylpyridine product.



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

5-Bromo-2-isopropylpyridine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility is primarily derived from its capacity to undergo further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols and data presented in this guide provide a foundational resource for researchers working with this versatile compound.

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